![molecular formula C100H108O8P4 B064815 tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] CAS No. 171979-66-1](/img/structure/B64815.png)
tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] is a synthetic compound that belongs to the family of calixarenes. It has a unique structure consisting of a large cyclic molecule with four phenol units and a cavity in the center that can accommodate various guest molecules. This compound has been extensively studied due to its potential applications in various fields, including drug delivery, catalysis, and material science.
Mécanisme D'action
The mechanism of action of tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] is not fully understood. However, it is believed that the compound interacts with the cell membrane and forms a complex with the guest molecule. This complex is then internalized by the cell and releases the guest molecule in a controlled manner.
Effets Biochimiques Et Physiologiques
Tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] has been shown to have low toxicity and is well-tolerated by cells. However, its long-term effects on human health are not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] in lab experiments is its ability to encapsulate various guest molecules, including drugs, and release them in a controlled manner. This property makes it an attractive candidate for the development of targeted drug delivery systems. However, the synthesis of this compound is complex and requires specialized equipment and expertise.
Orientations Futures
There are several future directions for the research on tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether]. One of the most promising areas is the development of targeted drug delivery systems for various diseases, including cancer. Another area of research is the development of new catalysts for organic synthesis using this compound. Additionally, the use of this compound in material science and nanotechnology is an area of active research.
Méthodes De Synthèse
The synthesis of tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] involves the reaction between tert-butylcalix[4]arene and diphenylphosphoryl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and produces the desired product in high yield.
Applications De Recherche Scientifique
Tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] has been extensively studied for its potential applications in various scientific research areas. One of the most promising applications is in drug delivery. The unique structure of this compound allows it to encapsulate various guest molecules, including drugs, and release them in a controlled manner. This property makes it an attractive candidate for the development of targeted drug delivery systems.
Propriétés
Numéro CAS |
171979-66-1 |
|---|---|
Nom du produit |
tert-Butyl-calix[4]arene tetrakis[2-(diphenylphosphoryl)ethyl ether] |
Formule moléculaire |
C100H108O8P4 |
Poids moléculaire |
1561.8 g/mol |
Nom IUPAC |
5,11,17,23-tetratert-butyl-25,26,27,28-tetrakis(2-diphenylphosphorylethoxy)pentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(24),3,5,7(28),9,11,13(27),15(26),16,18,21(25),22-dodecaene |
InChI |
InChI=1S/C100H108O8P4/c1-97(2,3)81-65-73-61-75-67-82(98(4,5)6)69-77(94(75)106-54-58-110(102,87-41-25-15-26-42-87)88-43-27-16-28-44-88)63-79-71-84(100(10,11)12)72-80(96(79)108-56-60-112(104,91-49-33-19-34-50-91)92-51-35-20-36-52-92)64-78-70-83(99(7,8)9)68-76(95(78)107-55-59-111(103,89-45-29-17-30-46-89)90-47-31-18-32-48-90)62-74(66-81)93(73)105-53-57-109(101,85-37-21-13-22-38-85)86-39-23-14-24-40-86/h13-52,65-72H,53-64H2,1-12H3 |
Clé InChI |
JTLQADIQVNKIFC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC(=CC(=C6OCCP(=O)(C7=CC=CC=C7)C8=CC=CC=C8)CC9=C(C(=CC(=C9)C(C)(C)C)C2)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C)C(C)(C)C)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1 |
SMILES canonique |
CC(C)(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3OCCP(=O)(C4=CC=CC=C4)C5=CC=CC=C5)CC6=CC(=CC(=C6OCCP(=O)(C7=CC=CC=C7)C8=CC=CC=C8)CC9=C(C(=CC(=C9)C(C)(C)C)C2)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1)C(C)(C)C)C(C)(C)C)OCCP(=O)(C1=CC=CC=C1)C1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



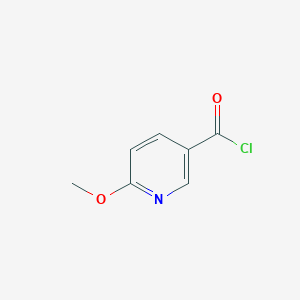
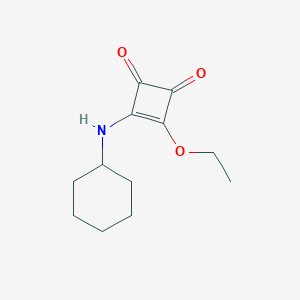

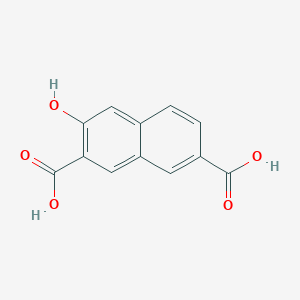
![Furo[3,2-c]pyridine-4-carbonitrile](/img/structure/B64743.png)
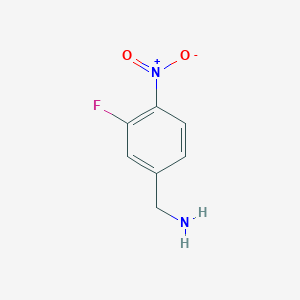

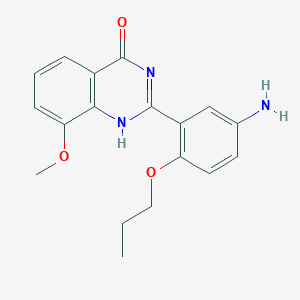


![Benzo[1,2-d:5,4-d']bisoxazole-2,6(3H,5H)-dione](/img/structure/B64761.png)
![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B64768.png)

